- The synthesis of pennogenin 3-O-β-D-glucopyranosyl-(1→3)-[α-L-rhamnopyranosyl-(1→2)]-β-D-glucopyranoside, Journal of Asian Natural Products Research, 2012, 14(4), 314-321

Cas no 90308-85-3 (17-Hydroxygracillin)

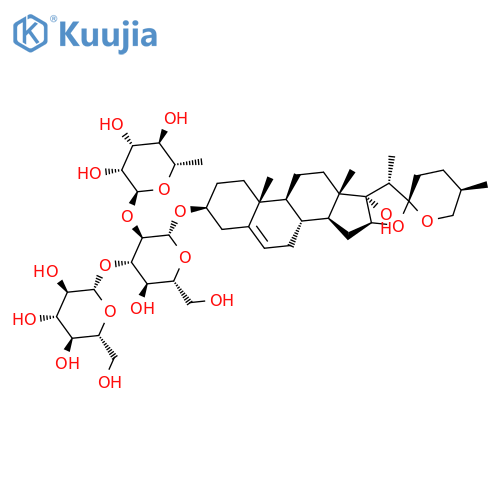

17-ヒドロキシグラシリンは、天然由来のサポニン化合物であり、特にディオスコレア科植物に含まれる生理活性成分です。この化合物は、抗炎症作用や抗酸化活性を示すことが研究により明らかになっており、医薬品や健康補助食品の分野で注目されています。17-ヒドロキシグラシリンの分子構造は、他のサポニン類と比較して高い親水性と安定性を有し、生体適合性に優れている点が特徴です。また、細胞レベルでの作用機序が詳細に研究されており、特定のシグナル伝達経路を調節する能力が確認されています。これらの特性から、機能性素材としての応用が期待されています。

17-Hydroxygracillin structure

商品名:17-Hydroxygracillin

17-Hydroxygracillin 化学的及び物理的性質

名前と識別子

-

- (3β,25R)-17-Hydroxyspirost-5-en-3-yl O-6-deoxy-α-L-mannopyranosyl-(1→2)-O-[β-D-glucopyranosyl-(1→3)]-β-D-glucopyranoside

- Paris D

- 17-Hydroxygracillin

- Pennogenin 3-O-α-L-rhamnopyranosyl-(1→2)-[β-D-glucopyranosyl-(1→3)]-β-D-glucopyranoside

- D85067

- β-D-Glucopyranoside, (3β,25R)-17-hydroxyspirost-5-en-3-yl O-6-deoxy-α-L-mannopyranosyl-(1→2)-O-[β-D-glucopyranosyl-(1→3)]-

- (3β,25R)-17-Hydroxyspirost-5-en-3-yl O-6-deoxy-α-L-mannopyranosyl-(1→2)-O-[β-D-glucopyranosyl-(1→3)]-β-D-glucopyranoside (ACI)

- Pennogenin 3-O-{O-α-L-rhamnopyranosyl-(1→2)-O-[β-D-glucopyranosyl-(1→3)]-β-D-glucopyranoside}

- Paris D17-hydroxygracillin

- 90308-85-3

- Paris saponin D

- DA-76599

-

- インチ: 1S/C45H72O18/c1-19-8-13-44(56-18-19)21(3)45(55)29(63-44)15-26-24-7-6-22-14-23(9-11-42(22,4)25(24)10-12-43(26,45)5)58-41-38(62-39-35(53)33(51)30(48)20(2)57-39)37(32(50)28(17-47)60-41)61-40-36(54)34(52)31(49)27(16-46)59-40/h6,19-21,23-41,46-55H,7-18H2,1-5H3/t19-,20+,21-,23+,24-,25+,26+,27-,28-,29+,30+,31-,32-,33-,34+,35-,36-,37+,38-,39+,40+,41-,42+,43+,44-,45-/m1/s1

- InChIKey: CECFADWCOVINPQ-MLGPCXTCSA-N

- ほほえんだ: O[C@]12[C@H](C)[C@]3(OC[C@H](C)CC3)O[C@H]1C[C@H]1[C@@H]3CC=C4C[C@H](CC[C@]4(C)[C@H]3CC[C@]21C)O[C@@H]1O[C@H](CO)[C@@H](O)[C@H](O[C@H]2[C@H](O)[C@@H](O)[C@H](O)[C@@H](CO)O2)[C@H]1O[C@@H]1O[C@@H](C)[C@H](O)[C@@H](O)[C@H]1O

計算された属性

- せいみつぶんしりょう: 900.47186544g/mol

- どういたいしつりょう: 900.47186544g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 10

- 水素結合受容体数: 18

- 重原子数: 63

- 回転可能化学結合数: 8

- 複雑さ: 1670

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 26

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.1

- トポロジー分子極性表面積: 276

じっけんとくせい

- 密度みつど: 1.45±0.1 g/cm3(Predicted)

- 酸性度係数(pKa): 12.78±0.70(Predicted)

17-Hydroxygracillin 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P934383-5mg |

Paris saponin D |

90308-85-3 | ≥98% | 5mg |

¥3,960.00 | 2022-08-31 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P934383-10mg |

Paris saponin D |

90308-85-3 | ≥98% | 10mg |

¥6,120.00 | 2022-08-31 |

17-Hydroxygracillin 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Acetic acid Solvents: Water ; 3 h, 70 °C

1.2 Reagents: Sodium methoxide Solvents: Methanol ; overnight

1.3 neutralized

1.2 Reagents: Sodium methoxide Solvents: Methanol ; overnight

1.3 neutralized

リファレンス

17-Hydroxygracillin Preparation Products

17-Hydroxygracillin 関連文献

-

Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653

-

Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442

-

J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184

90308-85-3 (17-Hydroxygracillin) 関連製品

- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)

- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)

- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)

- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)

- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)

- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)

- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)

- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)

- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量